Home > Products > Screening Compounds P2409 > (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-8020465
CAS Number:
Molecular Formula: C19H16BrNO2
Molecular Weight: 370.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic molecule that belongs to the class of cyclopentaquinolines. This compound is characterized by its unique bicyclic structure and the presence of a brominated benzodioxole moiety. Its structural intricacies suggest potential biological activities, making it a subject of interest in medicinal chemistry.

Source

This compound can be synthesized through various organic reactions involving starting materials such as benzodioxoles and cyclopentanes. The exact synthetic pathways can vary based on the desired yield and purity of the final product.

Classification

The compound is classified as an alkaloid due to its nitrogen-containing structure and is part of a broader category of heterocyclic compounds. Its classification is significant for understanding its potential pharmacological properties.

Synthesis Analysis

Methods

The synthesis of (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions:

  1. Formation of the Benzodioxole Ring: A starting material such as 1,3-benzodioxole can be brominated using bromine or a brominating agent to introduce the bromine substituent at position 6.
  2. Cyclization Reaction: The next step involves the formation of the cyclopentane structure through cyclization reactions that may include nucleophilic substitutions or ring-closing metathesis.
  3. Final Adjustments: The final product may require purification through chromatography techniques to isolate the desired stereoisomer.

Technical Details

The synthesis often employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight determination.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
Molecular Structure Analysis

Structure

The molecular structure of this compound can be represented as follows:

  • The core structure consists of a cyclopentaquinoline framework with specific stereochemistry at positions 3a, 4, and 9b.
  • The presence of the brominated benzodioxole enhances its chemical reactivity and potential biological activity.

Data

  • Molecular Formula: C₁₄H₁₃BrN₁O₂
  • Molecular Weight: Calculated to be approximately 303.17 g/mol.
  • Stereochemistry: The specific stereochemical configuration is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of heterocycles:

  1. Electrophilic Aromatic Substitution: The bromine atom on the benzodioxole can undergo further substitution reactions.
  2. Nucleophilic Addition Reactions: The nitrogen atom in the quinoline ring may act as a nucleophile in certain conditions.
  3. Oxidation and Reduction Reactions: Depending on the functional groups present, oxidation states can be altered to modify reactivity.

Technical Details

Understanding these reactions requires knowledge of reaction mechanisms and kinetics to predict the behavior under various conditions.

Mechanism of Action

Process

The mechanism by which this compound exerts its effects—biologically or chemically—can involve:

  1. Binding Interactions: It may interact with biological targets such as enzymes or receptors through hydrogen bonding or π-stacking interactions due to its aromatic systems.
  2. Metabolic Pathways: Once introduced into a biological system, it may undergo metabolic transformations that activate or deactivate its pharmacological activity.

Data

Research on similar compounds suggests potential mechanisms involving inhibition of specific enzymes or modulation of signaling pathways relevant in disease contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Solubility in organic solvents like ethanol or DMSO is expected due to its hydrophobic nature.

Chemical Properties

  • Reactivity: The presence of reactive functional groups suggests that it could participate in further chemical transformations.
  • Stability: Stability under various pH conditions needs to be assessed for practical applications.
Applications

Scientific Uses

The compound has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases due to its unique structure.
  2. Chemical Biology: Investigating biochemical pathways where similar structures are involved could provide insights into drug design and efficacy.
  3. Material Science: Its properties could also be explored for developing new materials with specific electronic or optical characteristics.
Synthetic Methodologies and Stereochemical Optimization

Multi-Step Organic Synthesis Pathways for Cyclopenta[c]quinoline Derivatives

The synthesis of cyclopenta[c]quinoline derivatives employs strategically designed multi-step sequences to construct the tricyclic framework with precise stereochemical control. Two principal methodologies dominate the literature:

  • Pictet-Spengler Cyclization Approach: This method forms the quinoline moiety through acid-catalyzed condensation between β-arylethylamines and aldehydes/ketones. For the target compound, an appropriately substituted tryptamine derivative undergoes cyclization with cyclic ketones under Bronsted or Lewis acid catalysis (e.g., trifluoroacetic acid or boron trifluoride etherate). This step establishes the C4 stereocenter and partially saturates the pyridine ring, yielding the tetrahydroquinoline scaffold essential for downstream functionalization. Reaction temperatures typically range from 25°C to 80°C with yields of 65-85% after optimization [5].

  • Palladium-Catalyzed Annulation Strategy: A more contemporary approach utilizes palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes. This method enables direct construction of the cyclopentane ring through sequential alkyne insertions into Pd-C bonds, followed by ring expansion and dearomatization. The catalytic system (commonly Pd(PPh₃)₄ with copper iodide co-catalyst) permits modular substitution patterns on the cyclopenta[c]quinoline core. This pathway demonstrates superior functional group tolerance for introducing the bromobenzodioxole unit at later stages .

Table 1: Comparison of Synthetic Methods for Cyclopenta[c]quinoline Core Formation

MethodKey Reagents/ConditionsYield RangeStereoselectivityFunctional Group Compatibility
Pictet-SpenglerTFA, 25-80°C, 12-24h65-85%Moderate (dr 3:1-5:1)Sensitive to electron-withdrawing groups
Pd-Catalyzed AnnulationPd(PPh₃)₄, CuI, 80°C, 6-8h70-92%High (dr >10:1)Tolerant of halogens and ethers

Post-cyclization modifications include regioselective bromination at the quinoline 6-position using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0°C to ambient temperature. Bromination must precede benzodioxole coupling due to the higher electron density in the quinoline ring versus the benzodioxole system [4] [5].

Stereoselective Bromination Strategies for Benzodioxole Functionalization

The 6-bromo-1,3-benzodioxol-5-yl substituent requires precise regiocontrol during bromination due to the electronic deactivation imparted by the methylenedioxy bridge. Key strategies include:

  • Electrophilic Aromatic Substitution (EAS) Optimization: Bromination of sesamol (3,4-methylenedioxyphenol) proceeds efficiently at the 5-position using bromine in acetic acid at 40-50°C. The ortho-directing effect of the hydroxyl group overcomes the deactivating nature of the benzodioxole, achieving >90% regioselectivity. Subsequent O-alkylation with methyl iodide or dimethyl sulfate yields the protected 5-bromo-1,3-benzodioxole precursor. This sequence avoids the formation of undesirable dibrominated byproducts common in direct benzodioxole bromination [4].

  • Directed Ortho-Metalation (DoM): For substrates lacking activating groups, lithiation strategies using n-butyllithium and (-)-sparteine chiral mediator at -78°C enable enantioselective bromination. The methylenedioxy group directs ortho-lithiation, followed by quenching with 1,2-dibromotetrafluoroethane (DBTFE) to install the bromine atom with up to 88% enantiomeric excess. This method proves crucial for accessing enantiopure benzodioxole fragments when synthesizing stereochemically complex targets [4].

Solvent polarity significantly impacts bromination regioselectivity, with aprotic solvents (e.g., DMF or THF) favoring monobromination at the 5-position, while protic solvents promote dibromination. Temperature control below 50°C minimizes decomposition of the thermally sensitive benzodioxole ring system [4] .

Cyclization Techniques for Bicyclic Framework Assembly

The fusion of bromobenzodioxole and cyclopenta[c]quinoline subunits demands precision in bond formation and stereochemical preservation:

  • Suzuki-Miyaura Cross-Coupling: This pivotal step connects the bromobenzodioxole and quinoline fragments via palladium-catalyzed cross-coupling. Optimized conditions employ Pd(PPh₃)₄ (2-5 mol%) with aqueous sodium carbonate base in toluene/ethanol (4:1) at 80-90°C. The reaction achieves 75-92% yield while maintaining the integrity of acid-sensitive functional groups. Key to success is the orthogonal protection of the quinoline nitrogen as a tert-butyl carbamate (Boc) group prior to coupling, preventing catalyst poisoning [5] .

  • Acid-Mediated Cyclodehydration: Following cross-coupling, the Boc-protected amine undergoes deprotection under acidic conditions (HCl in dioxane), and the resulting amine spontaneously cyclizes via intramolecular electrophilic aromatic substitution. Trifluoromethanesulfonic acid catalysis (10 mol%) in dichloroethane at 60°C drives the reaction to >95% completion within 2 hours. This step establishes the quaternary stereocenter at the ring fusion point with complete retention of configuration [5].

  • Continuous Flow Reactor Implementation: Recent advances employ microfluidic reactors for the cyclization step, reducing reaction times from hours to minutes while improving yields by 12-18%. Precise temperature control (±1°C) in flow systems minimizes epimerization at stereogenic centers, particularly the C4 position which is prone to racemization under conventional heating [5].

Table 2: Cyclization Techniques for Bicyclic Framework Assembly

Cyclization MethodConditionsReaction TimeYieldStereochemical Integrity
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 85°C12-18h75-92%Full retention
Acid-Mediated CyclizationTfOH (10 mol%), DCE, 60°C1-2h85-95%Partial epimerization risk
Continuous FlowTfOH (5 mol%), 100°C, backpressure15-30 min90-98%Full retention

Purification and Isolation of Enantiomerically Pure Isomers

Achieving >99% enantiomeric excess (ee) requires specialized separation techniques due to the compound's three stereogenic centers and limited solubility:

  • Chiral Stationary Phase (CSP) HPLC: Semi-preparative chromatography on polysaccharide-based columns (Chiralpak IC or OD-H) with ethanol/n-hexane (20:80) mobile phase resolves diastereomers at 25°C. The (3aS,4R,9bR) isomer elutes at 12.3 minutes under optimized conditions, baseline-separated from other stereoisomers. This method achieves 99.5% ee with recovery rates of 85-90% for analytical quantities and 70-75% for preparative-scale separations .

  • Diastereomeric Salt Crystallization: For large-scale purification, chiral resolving agents like O,O'-di-p-toluoyl-(2R,3R)-tartaric acid form crystalline salts preferentially with the (3aS,4R,9bR) isomer. Sequential recrystallization from methanol/water mixtures (4:1) increases diastereomeric excess from 85% to >99% after three crystallizations. This economical approach provides multigram quantities of enantiopure material despite 35-40% yield losses during recrystallization [4] .

Critical solubility parameters govern crystallization efficiency: the compound dissolves readily in chlorinated solvents (CH₂Cl₂, 37 mg/mL) and DMSO (41 mg/mL) but exhibits negligible solubility in ethanol (<1 mg/mL) and water (<0.1 mg/mL). Crystallization from dichloromethane/n-pentane (1:5) yields optically pure needles with melting point 178-180°C, confirmed by differential scanning calorimetry .

Analytical validation employs chiral HPLC (Chiralcel OD-H column) with UV detection at 254 nm and mass spectrometry. Absolute configuration is verified by X-ray crystallography of the tartrate salt, confirming the (3aS,4R,9bR) stereochemistry through anomalous dispersion effects. The crystalline structure shows characteristic hydrogen bonding between the quinoline nitrogen and tartaric acid carboxyl groups (N-H···O distance 1.89 Å), stabilizing the desired diastereomer [4] .

Properties

Product Name

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

InChI

InChI=1S/C19H16BrNO2/c20-15-9-18-17(22-10-23-18)8-14(15)19-13-6-3-5-11(13)12-4-1-2-7-16(12)21-19/h1-5,7-9,11,13,19,21H,6,10H2/t11-,13-,19+/m0/s1

InChI Key

YOLTZIVRJAPVPH-MJLGCCKJSA-N

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.